molecular formula C16H13BrClN3 B12998133 4-(3-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

4-(3-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B12998133
M. Wt: 362.65 g/mol
InChI Key: BMEPDHJRBMELRH-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a bromophenyl group, a chloro group, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multiple steps. One common method includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated aromatic compound.

    Chlorination: The chloro group is added via a chlorination reaction, which may involve reagents such as thionyl chloride or phosphorus pentachloride.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The naphthyridine core can participate in coupling reactions, forming larger and more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents, while oxidation and reduction reactions can lead to changes in the functional groups.

Scientific Research Applications

4-(3-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is unique due to its specific combination of functional groups and its naphthyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H13BrClN3

Molecular Weight

362.65 g/mol

IUPAC Name

4-(3-bromophenyl)-2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C16H13BrClN3/c1-21-6-5-14-13(9-21)15(12(8-19)16(18)20-14)10-3-2-4-11(17)7-10/h2-4,7H,5-6,9H2,1H3

InChI Key

BMEPDHJRBMELRH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC(=CC=C3)Br

Origin of Product

United States

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